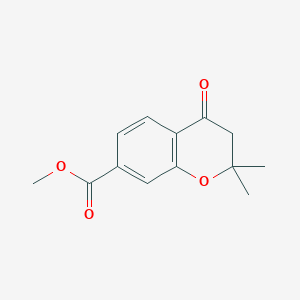
Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate” is a chemical compound with the IUPAC name “methyl 2,2-dimethyl-4-oxochromane-7-carboxylate”. It has a molecular weight of 234.25 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 234.25 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Benzopyrone Synthesis : The compound has been explored in the context of benzopyrones synthesis, highlighting its utility in creating bischromones and examining reactions with cyanomethyl esters. This research provides insights into new methods for synthesizing 4-oxochromen-2-carbonyl derivatives and their subsequent reactions (Bevan, Ellis, & Wilson, 1981; Ellis & Thomas, 1974).
Natural Product Isolation : From Piper aduncum leaves, alongside other compounds, researchers isolated methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate, indicating the presence of structurally related compounds in natural sources. The study also assessed the DNA-damaging activity of these compounds (Baldoqui et al., 1999).
Antinociceptive Activity : Investigations into derivatives of 4-(1-Methoxycarbonylcyclohexyl)- and 6-Bromo-4-(1-Methoxycarbonylcyclohexyl)-2-Oxochromane-3-Carboxylic Acid have shown antinociceptive properties, underscoring the potential therapeutic applications of compounds within the same chemical family (Kirillov et al., 2015).
Molecular and Crystal Structures : The synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, related to Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate, has been achieved. This study not only contributes to the synthetic chemistry field but also provides detailed insights into the molecular and crystal structures of the synthesized compounds (Rudenko et al., 2012; Rudenko et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYSBCDZCLIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

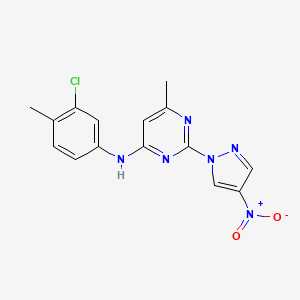
![Ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate](/img/structure/B2603608.png)
![4-Methoxy-1-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2603609.png)
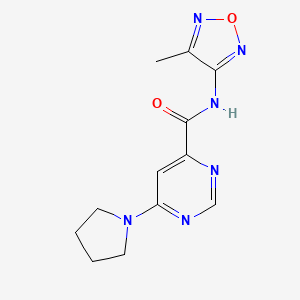
![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)



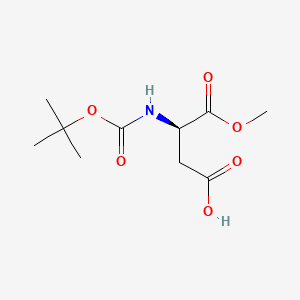
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
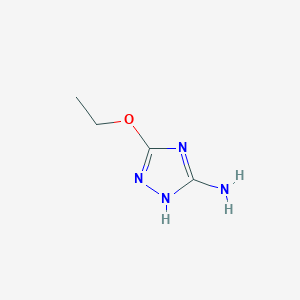
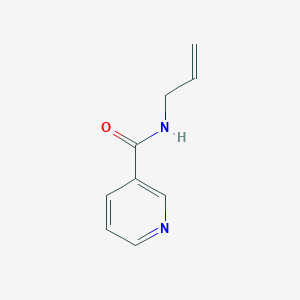
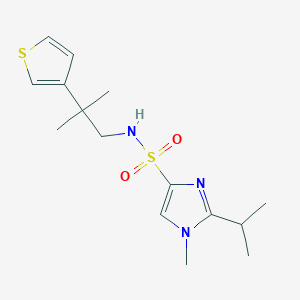
![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)